cis-2,3-Dimethylpiperidine

Asymmetric Synthesis Computational Chemistry Kinetic Resolution

Stereochemical misassignment of 2,3-dimethylpiperidine isomers derails CNS lead optimization, causing complete loss of NK1 target affinity. cis-2,3-Dimethylpiperidine (CAS 23513-39-5) eliminates this risk with fixed (2S,3S)/(2R,3R) stereochemistry that pre-organizes the pharmacophoric conformation. • Enables catalytic kinetic resolution with selectivity factors (s) up to 24 vs. s ≈ 1 for the trans isomer, delivering >3 kcal/mol transition-state advantage. • Proven scaffold for (+)-CP-99,994 (hNK1 Ki = 0.25 nM) and dual DAT/NET-selective CNS probes. • Supplied as stereodefined free base with full analytical certification. Routine stock; ambient global shipping.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 23513-39-5
Cat. No. B3050075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,3-Dimethylpiperidine
CAS23513-39-5
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCCNC1C
InChIInChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyDRLFSUDDXLQHJT-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,3-Dimethylpiperidine: Stereodefined Scaffold Overview


cis-2,3-Dimethylpiperidine (CAS 23513-39-5) is a chiral, saturated heterocyclic secondary amine defined by its (2S,3S) or (2R,3R) stereochemistry, where both methyl substituents are on the same face of the piperidine ring [1]. Unlike its trans isomer or regioisomeric dimethylpiperidines, the fixed cis configuration creates a distinct spatial architecture that critically influences conformational behavior, chemical reactivity, and biological target engagement. This compound serves as a privileged scaffold in the synthesis of high-affinity neurokinin-1 (NK1) receptor antagonists (e.g., (+)-CP-99,994) and other neuroactive agents, where stereochemistry is the primary driver of pharmacological activity [2].

Why 2,3-Dimethylpiperidine Isomer Substitution Fails


The assumption that a mixture of 2,3-dimethylpiperidine isomers or a trans diastereomer can replace stereodefined cis-2,3-dimethylpiperidine (CAS 23513-39-5) is demonstrably false in precision synthesis and drug discovery. The cis and trans configurations enforce markedly different ground-state conformations: the cis isomer preferentially populates a chair conformer with an axial α-substituent, while the trans isomer's lowest-energy pathway requires a high-energy diaxial conformation [1]. Computational and experimental data confirm this conformational divergence leads to a >3 kcal/mol difference in transition state free energies and a drop in enantioselectivity from a selectivity factor (s) of up to 24 for cis to essentially 1 (no selectivity) for trans in catalytic acylations [1]. This reactivity cliff, combined with profound differences in biological target affinity—for example, (-)-cis vs. (+)-trans analogues exhibit opposing transporter selectivity profiles—demonstrates that in-class substitution leads to unpredictable and often complete loss of function [2].

Quantitative Evidence: cis-2,3-Dimethylpiperidine Selection


Catalytic Kinetic Resolution: cis vs. trans Selectivity

In a direct head-to-head study, the cis isomer of 2,3-dimethylpiperidine exhibits dramatically higher reactivity and enantioselectivity in catalytic kinetic resolution compared to its trans isomer. The JACS 2015 paper by Wanner et al. demonstrates that the cis-2,3-disubstituted piperidines react with practical selectivity factors (s) of up to 24, whereas the corresponding trans diastereomers show essentially no selectivity (s ≈ 1) [1]. This disparity is mechanistically grounded in DFT-computed transition state free energies: the lowest energy pathway for cis-2,3-dimethylpiperidine is 25.8 kcal/mol (gas phase), while the lowest for trans-2,3-dimethylpiperidine is 29.1 kcal/mol, a difference of approximately 3.3 kcal/mol [1].

Asymmetric Synthesis Computational Chemistry Kinetic Resolution

NK1 Antagonism: cis-2,3 Scaffold Requirement

The (2S,3S) cis-configuration is integral to the pharmacophore of the high-affinity neurokinin-1 (NK1) receptor antagonist CP-99,994. This compound, which bears a cis-2,3-disubstituted piperidine core, binds selectively and with high affinity (Ki = 0.25 nM) to human NK1 tachykinin receptors [1]. Multiple syntheses of CP-99,994, including a stereoselective approach via reduction of N-acyliminium ions, specifically target the cis-2,3-disubstituted piperidine architecture as the biologically active scaffold, underscoring that the trans or unresolved alternatives are not viable surrogates for this pharmacophore [2].

Medicinal Chemistry Receptor Pharmacology Neurokinin Antagonists

Monoamine Transporter Selectivity: cis vs. trans Stereochemistry

The piperidine ring stereochemistry profoundly impacts monoamine transporter inhibition potency and selectivity. A systematic structure-activity relationship (SAR) study by He et al. (2005) revealed that (-)-cis analogues of 2,3-disubstituted piperidines exhibit dopamine transporter/norepinephrine transporter (DAT/NET) selectivity, a profile previously reported for (+)-trans analogues [1]. This inversion of selectivity based on cis/trans stereochemistry demonstrates that the relative orientation of the 2,3-substituents acts as a molecular switch for biological target engagement, making the specific cis isomer a critical chemical probe for developing transporter-selective ligands.

Neuropharmacology Transporter Selectivity Structure-Activity Relationship Monoamine Transporters

Conformational Analysis: cis Isomer Axial Pre-organization

DFT calculations (B3LYP/6-31G(d)) on the ground-state and transition-state conformations of 2,3-dimethylpiperidine diastereomers reveal a fundamental structural advantage of the cis isomer. The chair conformation of cis-2,3-dimethylpiperidine with an axial α-substituent is the preferred ground-state conformation, pre-organizing the molecule for acyl transfer reactions that proceed through a transition state requiring an axial α-substituent [1]. In contrast, the trans isomer must adopt an unfavorable diaxial conformation to access the reactive transition state, a conformational strain that directly accounts for its 3.3 kcal/mol higher barrier [1]. The enthalpic energy difference between cis and trans disubstituted piperidine conformers was computed to be 1.7 kcal/mol vs. only 0.4 kcal/mol for trans, in excellent agreement with experimental kinetic resolution outcomes [1].

Computational Chemistry Conformational Analysis Reactivity Prediction DFT

Regioisomer Reactivity: 2,3- vs. 2,4-Disubstitution Comparison

The relationship between cis/trans configuration and reactivity is highly dependent on the substitution pattern on the piperidine ring. Wanner et al. demonstrated a complete reactivity trend inversion between 2,3- and 2,4-disubstituted piperidine series. For 2,3-disubstituted piperidines, the cis diastereomers exhibit high selectivities (s up to 24) and fast reaction rates [1]. However, for the 2,4-disubstituted series, this trend is reversed: the cis diastereomers are poorly selective (s = 3–7) with reaction times of 72–120 h, while the trans diastereomers show high selectivities (s = 10–29) and reach full conversion in ≤20 h [1]. This demonstrates that the cis-2,3-dimethylpiperidine scaffold occupies a unique reactivity space that cannot be replaced by other dimethylpiperidine regioisomers.

Structure-Activity Relationship Regioisomer Comparison Synthetic Methodology Piperidine Scaffolds

pKa Differentiation: Substitution Effect on Basicity

The introduction of two methyl groups at the 2- and 3-positions modulates the basicity of the piperidine nitrogen. The predicted pKa of 2,3-dimethylpiperidine is 10.67 ± 0.10, derived from the ACD/Labs predictive algorithm . This represents a slight increase in basicity compared to unsubstituted piperidine (pKa ≈ 11.2 for the conjugate acid) and distinct tuning relative to 2,6-dimethylpiperidine or 3,5-dimethylpiperidine, where differential steric and electronic effects alter the pKa. The cis configuration further influences the nitrogen microenvironment through fixed steric and stereoelectronic effects, impacting protonation state-dependent properties such as solubility, membrane permeability, and salt formation, all of which are critical for applications in both medicinal chemistry and chemical process development.

Physicochemical Properties pKa Prediction Basicity Modulation Medicinal Chemistry

cis-2,3-Dimethylpiperidine: Key Application Scenarios


NK1 Antagonist Synthesis: (+)-CP-99,994

Research programs developing neurokinin-1 (NK1) receptor antagonists require the (2S,3S)-cis-2,3-dimethylpiperidine scaffold as the core chiral pharmacophore. The synthesis of (+)-CP-99,994, which exhibits a Ki of 0.25 nM at the human NK1 receptor [1], is specifically contingent on the cis-2,3-disubstituted piperidine architecture, as established by multiple total synthesis routes [2]. Procurement of the stereodefined cis free base or its hydrochloride salt (CAS 67288-92-0) is essential for constructing SAR libraries around this privileged chemotype.

Catalytic Kinetic Resolution for Enantioenriched Piperidines

Synthetic chemistry groups pursuing enantioenriched piperidine building blocks should select cis-2,3-dimethylpiperidine as the substrate of choice for catalytic kinetic resolution. The compound's unique conformational profile enables selectivity factors (s) of up to 24 under stoichiometric acylation conditions, whereas the trans isomer displays no selectivity (s ≈ 1) [1]. This differential reactivity, rooted in a computed 3.3 kcal/mol transition state energy advantage [1], makes the cis isomer the only viable option for obtaining high enantiopurity 2,3-disubstituted piperidines via acylation-based resolution.

CNS Drug Discovery: Monoamine Transporter Profiling

Medicinal chemistry programs targeting dopamine, norepinephrine, and serotonin transporters for CNS indications should use the cis-2,3-dimethylpiperidine scaffold to access the (-)-cis stereochemical series, which demonstrates dual DAT/NET selectivity [1]. This profile is distinct from the (+)-trans series, which exhibits a different transporter selectivity spectrum [1]. Substituting the cis scaffold with the trans isomer at the hit-to-lead stage will derail SAR interpretation and lead to incorrect prioritization of compound series.

Amine Acylation: Conformational Reactivity Control

Process chemists and computational chemistry teams optimizing amine acylation reactions can leverage the cis-2,3-dimethylpiperidine's intrinsic ground-state pre-organization. The preferred chair conformer with an axial α-substituent is pre-aligned for the concerted seven-membered transition state of enantioselective acylations, eliminating the energetic penalty (1.3–1.7 kcal/mol enthalpic advantage) that the trans isomer pays to adopt the reactive diaxial conformation [1]. This structural feature translates into faster reaction rates and enables the use of lower catalyst loadings in preparative-scale resolutions.

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